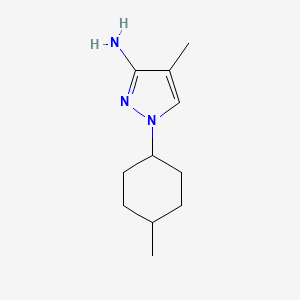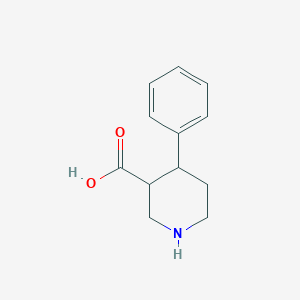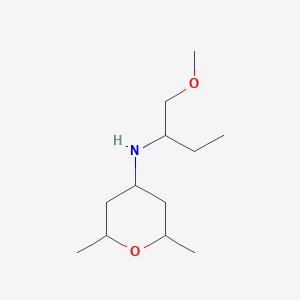
N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine is an organic compound with a complex structure that includes a methoxybutyl group and a dimethyloxanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 1-methoxybutan-2-ylamine with 2,6-dimethyloxan-4-one under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(1-Methoxybutan-2-yl)-2,6-dimethyloxan-4-amine include:
- N-(1-Methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine
- N-(1-Methoxybutan-2-yl)prop-2-ynamide
- (1-Methoxybutan-2-yl)hydrazine hydrochloride
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical properties and potential applications. Its combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C12H25NO2 |
|---|---|
Molecular Weight |
215.33 g/mol |
IUPAC Name |
N-(1-methoxybutan-2-yl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C12H25NO2/c1-5-11(8-14-4)13-12-6-9(2)15-10(3)7-12/h9-13H,5-8H2,1-4H3 |
InChI Key |
WIOXRCIWVZLGND-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC1CC(OC(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


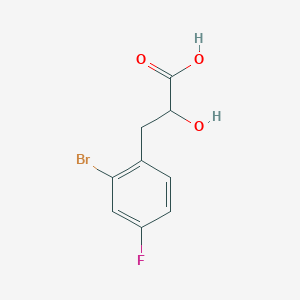
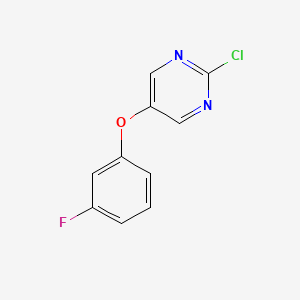
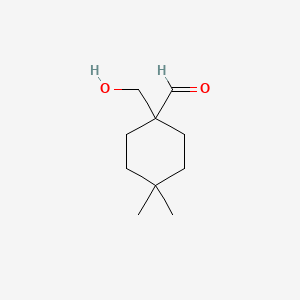
![3-[(Piperidin-3-yl)methyl]-1-azabicyclo[2.2.2]octane](/img/structure/B15272126.png)
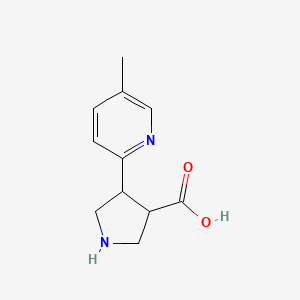
![[3-(Trifluoromethoxy)phenyl]methanethiol](/img/structure/B15272133.png)
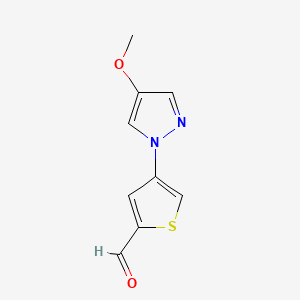
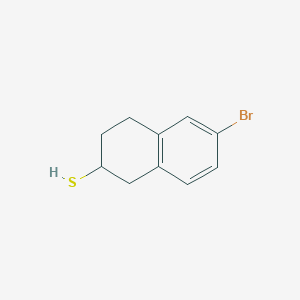
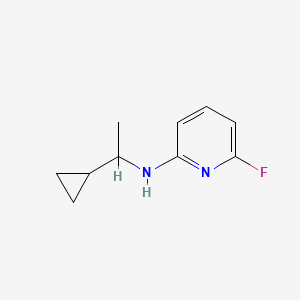
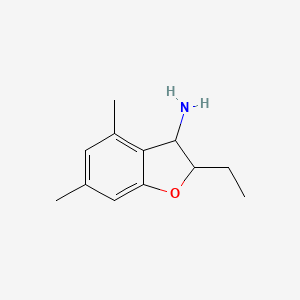
amine](/img/structure/B15272182.png)
![(2-Ethoxyethyl)[1-(pyridin-3-yl)ethyl]amine](/img/structure/B15272187.png)
